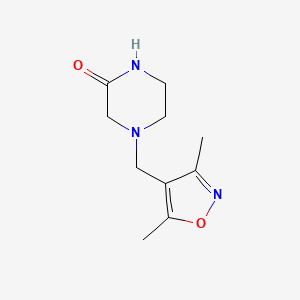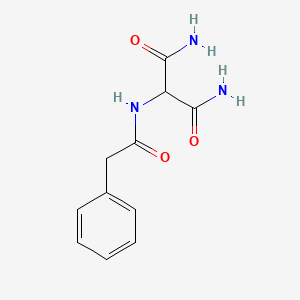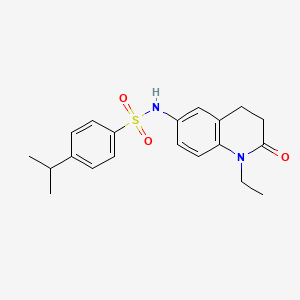![molecular formula C27H24N4O2S B2536617 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide CAS No. 1189980-93-5](/img/structure/B2536617.png)
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Aplicaciones Científicas De Investigación
Alpha 1-Adrenoceptor Antagonism and Antihypertensive Effects
Studies have synthesized and evaluated various 2,3-dihydroimidazo[1,2-c]quinazoline derivatives for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds have shown significant affinity for alpha 1-adrenoceptors with selectivity over alpha 2-sites and demonstrated antihypertensive activity in vivo, suggesting their potential for further evaluation as antihypertensive agents (Chern et al., 1993).
Anticancer Activity
A series of 2-substituted mercapto-3H-quinazoline analogs bearing modifications at the quinazoline moiety were synthesized and screened for their in vitro antitumor activity. Several compounds within this series were identified as active anticancer agents, indicating the therapeutic potential of quinazoline derivatives in cancer treatment (Khalil et al., 2003).
Antimicrobial and Antioxidant Properties
Research into 2,3-disubstituted quinazolin-4(3H)-ones has revealed significant antibacterial activities against a range of Gram-positive and Gram-negative bacteria, as well as potent antioxidant potential. These findings highlight the dual therapeutic capabilities of quinazoline derivatives, offering a promising avenue for the development of new antimicrobial and antioxidant agents (Kumar et al., 2011).
Antiviral Activities
Novel quinazoline derivatives were synthesized and evaluated for their antiviral activities against various respiratory and biodefense viruses. The study aimed at exploring the therapeutic potential of these compounds in combating viral infections, showing some derivatives to possess activity against influenza A and other viruses, suggesting their potential as antiviral agents (Selvam et al., 2007).
Synthesis Techniques
Advancements in synthesis techniques, such as the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for the mechanochemical C–N coupling reactions, have facilitated the efficient production of benzimidazoles and quinazolin-4(3H)-ones. These developments contribute to the broader applicability of quinazoline derivatives in various scientific research applications (Bera et al., 2022).
Mecanismo De Acción
Target of Action
The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks .
Mode of Action
The compound acts as a dual inhibitor of PI3K and HDAC . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . This dual action allows the compound to affect both the PI3K signaling pathway and the epigenetic regulation of gene expression .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the regulation of gene expression through histone acetylation . By inhibiting PI3K, it can prevent the activation of AKT and other downstream effectors, thereby inhibiting cell proliferation and promoting apoptosis . By inhibiting HDAC, it can alter the acetylation status of histones, thereby affecting the transcription of genes involved in cell cycle regulation, differentiation, and survival .
Result of Action
The dual inhibition of PI3K and HDAC by this compound can lead to the inhibition of cell proliferation and the induction of apoptosis, making it a potential therapeutic agent for cancer . The compound’s antiproliferative activities have been demonstrated in cellular assays against K562 and Hut78 .
Propiedades
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-2-23(25(32)28-19-13-7-4-8-14-19)34-27-30-21-16-10-9-15-20(21)24-29-22(26(33)31(24)27)17-18-11-5-3-6-12-18/h3-16,22-23H,2,17H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGSJPORRVVGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2536535.png)

![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)

![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)

![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2536544.png)
![methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)
![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)

![3-Allyl-5-(4-methoxyphenyl)-2-sulfanylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2536554.png)
![N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2536555.png)
